1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane
Description
Strategic Significance of Bridged Bicyclic Scaffolds in Advanced Chemical Synthesis
In modern drug discovery and advanced chemical synthesis, there is a pronounced shift away from planar, aromatic structures towards more complex, three-dimensional (3D) molecular frameworks. Bridged bicyclic scaffolds, such as the 2-oxabicyclo[2.2.2]octane core, are at the forefront of this movement. These rigid structures act as saturated bioisosteres—substitutes for common functional groups, like the phenyl ring, that retain similar spatial arrangements but offer improved properties. enamine.netnih.govenamine.net
The strategic importance of these scaffolds lies in their ability to confer a range of benefits to a parent molecule. d-nb.info By replacing a flat phenyl ring with a 3D bicyclic core, chemists can significantly enhance key physicochemical properties. nih.gov For instance, this substitution can lead to increased aqueous solubility, improved metabolic stability, and reduced lipophilicity, all of which are critical parameters in the development of pharmaceutical agents. enamine.netresearchgate.net The rigid conformation of bridged systems also helps to prevent undesirable intermolecular π-π stacking interactions that can affect a compound's behavior. d-nb.info
The 2-oxabicyclo[2.2.2]octane scaffold, in particular, has been rationally designed and validated as a superior bioisostere of the para-substituted phenyl ring. nih.govresearchgate.net Crystallographic studies have revealed that its geometric parameters are remarkably similar to those of a phenyl ring, ensuring that it can mimic the structural role of its aromatic counterpart while introducing the benefits of a saturated, 3D structure. nih.gov This makes it a powerful tool for chemists to fine-tune molecular properties and explore new, patent-free chemical space. researchgate.net
Table 1: Geometric Comparison of 2-Oxabicyclo[2.2.2]octane and a para-Substituted Phenyl Ring
Comparison of key geometric parameters (distance 'r' between exit vectors and angle 'φ' between vectors) for the 2-oxabicyclo[2.2.2]octane scaffold and a para-substituted phenyl ring, based on X-ray crystallographic data. nih.govresearchgate.net
| Scaffold | Distance (r) in Å | Angle (φ₁) in ° | Angle (φ₂) in ° |
|---|---|---|---|
| para-Substituted Phenyl Ring (in Imatinib) | ~4.3 | ~180 | ~180 |
| 2-Oxabicyclo[2.2.2]octane | ~4.0 | ~178 | ~179 |
Role of Iodomethyl Moieties as Versatile Functional Groups in Organic Transformations
The iodomethyl group (–CH₂I) is a highly versatile and reactive functional handle in organic synthesis. Its utility stems from the nature of the carbon-iodine (C-I) bond; iodine is an excellent leaving group, making the attached carbon atom susceptible to nucleophilic attack. This reactivity allows the iodomethyl moiety to serve as a linchpin for a wide array of chemical transformations, enabling the straightforward introduction of diverse functional groups.
The versatility of the iodomethyl group is demonstrated by its ability to participate in numerous reaction types:
Nucleophilic Substitution: The iodine atom can be readily displaced by a variety of nucleophiles. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further reduced to a primary amine. nih.gov Similarly, treatment with acetates followed by hydrolysis yields an alcohol, while reactions with other nucleophiles can introduce thiols or other functionalities. nih.gov
Reduction: The C-I bond can be hydrogenolytically cleaved to afford a methyl group, providing a route to de-halogenated analogues. nih.gov
Oxidation: The iodomethyl group can be oxidized to form more highly oxidized functional groups, such as aldehydes or carboxylic acids, under appropriate conditions. researchgate.net
Organometallic Reactions: The iodomethyl group can be used to form organometallic reagents or participate in cross-coupling reactions, further extending its synthetic utility.
The compound 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane leverages this reactivity, positioning the iodomethyl group at a bridgehead carbon of the rigid scaffold. This allows the bicyclic core to be elaborated into a wide range of derivatives, making the parent iodo-compound a valuable and versatile synthetic intermediate. nih.gov
Table 2: Representative Transformations of the Iodomethyl Group
A summary of common chemical transformations involving the iodomethyl moiety, showcasing its versatility as a synthetic precursor. nih.govorganic-chemistry.org
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Substitution | NaN₃, then reduction | Amine (–CH₂NH₂) |
| Substitution | KOAc, then hydrolysis | Alcohol (–CH₂OH) |
| Substitution | LiBr | Bromomethyl (–CH₂Br) |
| Oxidation | Swern Oxidation (of corresponding alcohol) | Aldehyde (–CHO) |
| Reduction | LiAlH₄ | Methyl (–CH₃) |
Historical Context and Preliminary Academic Investigations of 2-Oxabicyclo[2.2.2]octane Derivatives
The 2-oxabicyclo[2.2.2]octane framework was known in the chemical literature long before its recent popularization as a phenyl ring bioisostere. nih.gov Early academic investigations focused on its synthesis and its use as a structural motif in medicinal chemistry, often as a conformationally restricted analogue of cyclohexane (B81311) or piperidine (B6355638) derivatives. nih.gov For instance, molecules incorporating this scaffold were investigated for a range of biological activities, including as estrogen receptor-beta agonists, myeloperoxidase inhibitors, and antibacterial agents. nih.gov
The natural world also provided early examples of this structural core. The well-known monoterpene 1,8-cineole (eucalyptol) is a trimethyl-substituted 2-oxabicyclo[2.2.2]octane, and its biological transformations and derivatives have been a subject of study for decades. scielo.brresearchgate.net More recently, a class of fungal diterpenoids, Pleosmaranes, were isolated, some of which feature the 2-oxabicyclo[2.2.2]octane moiety. bohrium.com
From a synthetic perspective, early routes to the 2-oxabicyclo[2.2.2]octane core were often lengthy or lacked general applicability. For example, a 15-step synthesis was reported in 2014 by Singh and Fukuda, and a 6-step synthesis with limited substrate scope was developed by Harrison in 2019. nih.gov There were also historical reports of ambiguity in the formation of the [2.2.2] skeleton versus the isomeric [3.2.1] system, particularly in reactions involving cycloadditions. psu.edu The development of more efficient and modular synthetic methods, such as the iodocyclization of alkenyl alcohols, was a key breakthrough that enabled the scalable production of derivatives like this compound and unlocked their full potential for broader application in modern organic synthesis. enamine.netnih.gov
Table 3: Historical Milestones for 2-Oxabicyclo[2.2.2]octane Derivatives
A summary of key historical investigations and discoveries related to the 2-oxabicyclo[2.2.2]octane scaffold.
| Finding/Investigation | Context | Reference |
|---|---|---|
| Structural studies of 1,8-Cineole | Natural product chemistry | scielo.brresearchgate.net |
| Early synthetic challenges and structural ambiguity | Synthetic methodology | psu.edu |
| Use as piperidine/cyclohexane analogues | Medicinal chemistry | nih.gov |
| Multi-step, limited-scope syntheses | Organic synthesis | nih.gov |
| Discovery in Pleosmarane natural products | Natural product chemistry | bohrium.com |
| Development of scalable iodocyclization synthesis | Synthetic methodology | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVUWWKSNMBGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 1 Iodomethyl 2 Oxabicyclo 2.2.2 Octane
De Novo Construction of the 2-Oxabicyclo[2.2.2]octane Framework with Iodomethyl Functionalization
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane predominantly relies on the formation of the characteristic bridged bicyclic system through cyclization reactions. These methods simultaneously install the vital iodomethyl functionality.
Iodocyclization Strategies for Bicyclo[2.2.2]octane Systems
The most prominent and efficient method for constructing the this compound scaffold is through the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net This intramolecular cyclization is an electrophilic addition reaction where an iodine species activates the alkene, which is then attacked by the tethered hydroxyl group to form the bicyclic ether.
A key precursor for this transformation is a suitably substituted cyclohexane (B81311) derivative bearing both a hydroxymethyl and a vinyl group. The reaction is typically carried out using molecular iodine (I₂) in a solvent such as acetonitrile. nih.govresearchgate.net The mechanism is believed to proceed through the formation of a cyclic iodonium (B1229267) ion intermediate from the reaction of the alkene with iodine. The proximate hydroxyl group then acts as an internal nucleophile, attacking the iodonium ion to forge the C-O bond and establish the 2-oxa bridge of the bicyclo[2.2.2]octane system. This intramolecular attack occurs in a stereospecific manner, leading to the formation of the thermodynamically favored product.
The reaction conditions for these iodocyclization reactions are generally mild, proceeding at room temperature. The choice of substrate can influence the reaction's success; for instance, trisubstituted exocyclic alkenes have been shown to yield the desired 2-oxabicyclo[2.2.2]octane skeleton. nih.gov However, the regioselectivity can be affected by the position of the double bond within the starting material. For example, endocyclic alkenes may lead to the formation of isomeric products, such as the 6-oxabicyclo[3.2.1]octane core, rather than the desired bicyclo[2.2.2]octane framework. nih.gov
Exploration of Alternative Cyclization Approaches for the 2-Oxa Bridge and Iodomethyl Substituent
While iodocyclization is the most direct route, other strategies for the synthesis of the 2-oxabicyclo[2.2.2]octane core have been reported, which could be adapted to incorporate the iodomethyl substituent. These alternative approaches may offer different synthetic flexibilities and access to a wider range of derivatives.
One such method involves an intramolecular Michael addition. nih.gov This strategy typically starts from a precursor containing both a Michael acceptor and a nucleophilic group that can form the 2-oxa bridge. While this approach has been demonstrated for the synthesis of the core structure with aromatic substituents, it could potentially be modified to include an iodomethyl group or a precursor that can be converted to it in a subsequent step. nih.gov
Another historical approach to the 2-oxabicyclo[2.2.2]octane framework utilized alkylation as a key bond-forming step. nih.gov This multi-step synthesis began from diethyl malonate and gradually built up the complexity of the molecule to enable the final ring-closing step. nih.gov Although longer and potentially less efficient than modern iodocyclization methods, such a strategy could theoretically be designed to incorporate the necessary functionality for the iodomethyl group.
These alternative methods highlight the versatility of synthetic chemistry in accessing complex bicyclic systems. However, for the specific target of this compound, the iodocyclization of a suitable alkenyl alcohol remains the most direct and widely employed strategy.
Scalable and Sustainable Synthetic Approaches to this compound
The utility of this compound in various applications necessitates the development of synthetic routes that are not only efficient but also scalable and adhere to the principles of green chemistry.
Development of Multigram Synthesis Protocols
The iodocyclization strategy has proven to be amenable to large-scale synthesis. A notable example is the synthesis of a related 2-oxabicyclo[2.2.2]octane iodide, which was successfully performed on a 135-gram scale in a single run. researchgate.net This demonstrates the robustness and practicality of the iodocyclization reaction for producing significant quantities of the target compound.
The scalability of this process is crucial for its application in areas such as medicinal chemistry and materials science, where larger amounts of material are often required for further studies and development. The straightforward nature of the reaction and the relatively simple purification procedures contribute to its suitability for multigram production.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. While the synthesis of this compound has not been extensively studied from a green chemistry perspective, several aspects of the existing methods can be evaluated and potentially improved.
The use of molecular iodine in acetonitrile is a common procedure. While effective, acetonitrile is a solvent with some environmental and health concerns. Green chemistry principles would encourage the exploration of more benign solvents. Research into iodocyclization reactions in aqueous media has shown promise for other systems and could be a viable alternative. acs.org The in-situ generation of iodine from safer and more economical reagents like copper sulfate and sodium iodide in water is an example of a greener approach. acs.org
Furthermore, the atom economy of the iodocyclization reaction is inherently high as it is an addition reaction where most of the atoms of the reactants are incorporated into the final product. To further enhance the green credentials of the synthesis, future work could focus on minimizing waste, using renewable starting materials, and exploring catalytic methods to reduce the amount of reagents required.
Stereoselective and Enantioselective Synthetic Approaches to this compound and Related Structures
The three-dimensional nature of the 2-oxabicyclo[2.2.2]octane framework means that stereoisomers are possible. The development of stereoselective and enantioselective synthetic methods is therefore of great importance for applications where specific stereochemistries are required.
While the synthesis of racemic this compound is well-established, the literature on its enantioselective synthesis is less developed. However, general strategies for the asymmetric synthesis of bicyclo[2.2.2]octane derivatives and for enantioselective iodocyclization reactions provide a strong foundation for future work in this area.
One potential approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the starting material to direct the cyclization in a stereoselective manner. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
Another promising strategy is the use of chiral catalysts. Enantioselective iodocyclization reactions have been developed for other systems using chiral catalysts, such as those based on Cinchona alkaloids. nih.gov These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. The application of such catalytic systems to the synthesis of this compound could provide an efficient route to enantiomerically pure material.
The development of these stereoselective methods will be crucial for unlocking the full potential of this compound in chiral applications.
Mechanistic Elucidation of Key Synthetic Steps towards this compound
The key synthetic step in the formation of this compound is the iodocyclization of a 1-(hydroxymethyl)-4-methylenecyclohexane derivative. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and controlling the stereochemical outcome.
Reaction Pathway Intermediates and Transition State Analysis
The iodocyclization reaction is proposed to proceed through an electrophilic addition mechanism. The iodine molecule (I₂) acts as an electrophile, reacting with the alkene of the cyclohexane precursor to form a cyclic iodonium ion intermediate. This three-membered ring intermediate is highly strained and reactive.
The subsequent step involves the intramolecular nucleophilic attack of the hydroxyl group on one of the carbon atoms of the iodonium ion. This attack follows a Baldwin's rules-favored 6-endo-tet pathway, leading to the formation of the 2-oxabicyclo[2.2.2]octane ring system. The regioselectivity of the hydroxyl attack is crucial in forming the desired bicyclic structure.
For the iodocyclization leading to the 2-oxabicyclo[2.2.2]octane core, a transition state analysis would likely focus on the geometry of the nucleophilic attack of the hydroxyl group on the iodonium ion. The stereochemical arrangement of the substituents on the cyclohexane ring in the transition state would determine the stereochemistry of the final product.
Table 2: Proposed Intermediates and Transition States in the Iodocyclization for this compound Formation
| Step | Species | Description |
| 1 | Reactants | 1-(hydroxymethyl)-4-methylenecyclohexane derivative and Iodine (I₂) |
| 2 | Intermediate | Bridged iodonium ion |
| 3 | Transition State | Nucleophilic attack of the hydroxyl group on the iodonium ion |
| 4 | Product | This compound |
Further experimental and computational studies are necessary to fully elucidate the reaction mechanism and to provide a detailed understanding of the factors that control the efficiency and selectivity of the synthesis of this compound.
Chemical Reactivity and Transformation Studies of 1 Iodomethyl 2 Oxabicyclo 2.2.2 Octane
Nucleophilic Substitution Reactions Involving the Iodomethyl Group
The carbon-iodine bond in 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane is susceptible to cleavage by nucleophiles, making it a valuable precursor for the introduction of various functional groups.
Synthesis of Novel Heteroatom-Substituted Derivatives
The iodide in this compound and its derivatives can be displaced by a range of heteroatom nucleophiles to generate novel compounds. For instance, reaction with sodium azide (B81097), followed by reduction, yields the corresponding amine. nih.gov Similarly, treatment with potassium acetate (B1210297) and subsequent hydrolysis provides the alcohol derivative. nih.gov Thioacetate (B1230152) can also be employed as a nucleophile, leading to the formation of a thioacetate intermediate which can be further oxidized to a sulfonyl chloride. nih.gov
A study on a related compound, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, highlights the utility of substitution reactions in creating a variety of derivatives. The reaction of a similar iodide with lithium aluminum hydride (LiAlH4) results in the formation of the corresponding alcohol in high yield. nih.gov This alcohol can then be converted to other derivatives, such as a bromide via mesylation and subsequent reaction with lithium bromide. nih.gov
Table 1: Synthesis of Heteroatom-Substituted Derivatives
| Starting Material (Iodide Derivative) | Reagent(s) | Product | Yield |
|---|---|---|---|
| Iodide 32 | 1. NaN3, 2. Reduction | Amine 52 | - |
| Iodide 32 | 1. KOAc, 2. Hydrolysis | Alcohol 53 | - |
| Iodide 31 | 1. KSAc, 2. NCS | Sulfonyl chloride 44 | 85% |
| Iodide 6 | LiAlH4 | Alcohol 49 | 90% |
| Alcohol 49 | 1. MsCl, 2. LiBr | Bromide 50 | - |
Data sourced from multiple examples of nucleophilic substitution on iodomethyl-2-oxabicyclo[2.2.2]octane derivatives. nih.gov
Regioselectivity and Stereoselectivity in Substitution Pathways
Nucleophilic substitution reactions on primary alkyl halides, such as the iodomethyl group in this bicyclic system, generally proceed via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (iodine). Due to the sterically hindered nature of the bicyclic core, the substitution is highly regioselective, occurring exclusively at the exocyclic methylene (B1212753) carbon.
Radical Reactions and Reductive Transformations of the Iodomethyl Moiety
The iodomethyl group is also a precursor for radical-mediated transformations, enabling the formation of carbon-carbon bonds and dehalogenation.
Carbon-Carbon Bond Formation via Radical Coupling
The carbon-iodine bond can be homolytically cleaved to generate a primary alkyl radical. This radical intermediate can then participate in coupling reactions to form new carbon-carbon bonds. For example, the reaction of 4-(iodomethyl)-1-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane with allylmagnesium bromide in the presence of a copper catalyst results in the formation of the corresponding allylated product. google.com This transformation likely proceeds through a radical intermediate generated from the alkyl iodide. The formation of carbon-centered radicals is a key step in many modern synthetic methods for creating C-C bonds. scispace.comacs.orgcore.ac.uk
Selective Dehalogenation Strategies
Selective removal of the iodine atom, replacing it with a hydrogen, is a useful transformation. This can be achieved through reductive dehalogenation. A common method involves the use of a hydride source. For instance, the hydrogenative reduction of the C-I bond in an iodo-2-oxabicyclo[2.2.2]octane derivative was successfully carried out to yield the corresponding methyl-substituted compound. nih.gov This type of transformation is crucial for accessing the unsubstituted methyl derivative from the readily available iodide.
Rearrangement Reactions and Skeletal Modifications of the Bicyclic Core
While the 2-oxabicyclo[2.2.2]octane skeleton is generally stable, certain reaction conditions can induce rearrangements. nih.gov Although specific examples of rearrangement reactions starting from this compound are not extensively detailed in the provided search results, related bicyclic systems are known to undergo skeletal modifications. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst can promote various rearrangement reactions. researchgate.net It is plausible that under certain conditions, such as those involving strong bases or Lewis acids, or through the generation of reactive intermediates, the 2-oxabicyclo[2.2.2]octane core could undergo ring-opening or rearrangement. For example, endocyclic alkenes in similar systems have been shown to yield isomeric cores like 6-oxabicyclo[3.2.1]octane under iodocyclization conditions, indicating the possibility of skeletal reorganization. nih.gov
Ring Expansion and Contraction Studies
The rigid 2-oxabicyclo[2.2.2]octane skeleton can be susceptible to rearrangement reactions under certain conditions, leading to either ring expansion or contraction. These transformations are often driven by the release of ring strain or the formation of more stable carbocation intermediates.
One notable example of a skeletal rearrangement occurs during the synthesis of the 2-oxabicyclo[2.2.2]octane core itself. While the iodocyclization of exocyclic cyclohexane-containing alkenyl alcohols is a common strategy to form this bicyclic system, the use of an endocyclic alkene precursor can lead to a different outcome. For instance, the iodocyclization of an endocyclic alkene has been observed to yield the isomeric 6-oxabicyclo[3.2.1]octane core. researchgate.net This rearrangement suggests a Wagner-Meerwein-type shift occurring through a bridged carbocation intermediate, resulting in a formal ring expansion of one of the six-membered rings and contraction of the virtual seven-membered ring in the transition state.
Detailed studies focusing specifically on the ring expansion and contraction of pre-formed this compound are not extensively documented in the literature. However, the potential for such rearrangements exists, particularly in reactions involving the formation of a carbocation at the bridgehead position or at the carbon bearing the iodomethyl group. For example, treatment with a Lewis acid could potentially induce a rearrangement, although this remains a topic for further investigation.
| Starting Material Type | Reaction Condition | Primary Product Skeleton | Transformation Type |
|---|---|---|---|
| Exocyclic Alkenyl Alcohol | Iodocyclization | 2-Oxabicyclo[2.2.2]octane | Direct Cyclization |
| Endocyclic Alkenyl Alcohol | Iodocyclization | 6-Oxabicyclo[3.2.1]octane | Rearrangement/Ring Expansion |
Transannular Interactions and Their Influence on Reactivity
The bicyclo[2.2.2]octane framework holds the carbon and heteroatom bridges in a rigid, boat-like conformation. This proximity can facilitate transannular interactions, which are through-space interactions between non-adjacent atoms. In the case of this compound, such interactions could occur between the oxygen atom of the oxa-bridge and the iodomethyl group or reactive intermediates derived from it.
In the context of this compound, a potential transannular interaction could involve the lone pair of electrons on the bridgehead oxygen atom interacting with the σ* orbital of the C-I bond. This interaction, though likely weak, could influence the reactivity of the iodomethyl group, potentially facilitating its departure in nucleophilic substitution reactions. Furthermore, if a carbocation were to form at the methylene carbon, it could be stabilized by through-space interaction with the bridgehead oxygen. Such an interaction would have a profound effect on the stereochemical outcome of any subsequent nucleophilic attack.
The study of transannular interactions in bicyclic quinones derived from the bicyclo[2.2.2]octane framework has shown that substituents can exert a significant influence on the electronic properties of the molecule through space. nih.govbeilstein-journals.orgresearchgate.net This precedent suggests that the oxygen atom in the 2-oxabicyclo[2.2.2]octane system could similarly modulate the reactivity of the iodomethyl functionality.
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound
The iodomethyl group of this compound serves as a valuable handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the elaboration of the bicyclic scaffold, enabling the introduction of a wide range of functional groups.
While not involving palladium, a relevant example of a transition metal-catalyzed coupling has been reported for a similar iodo-substituted 2-oxabicyclo[2.2.2]octane derivative. A Nickel-mediated C-C cross-coupling with phenylmagnesium bromide has been successfully employed to introduce a phenyl group at the bridgehead position. researchgate.net
Palladium-Catalyzed Coupling with the Iodomethyl Functionality
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for bond formation in modern organic synthesis. The primary alkyl iodide moiety in this compound is, in principle, a suitable substrate for a variety of palladium-catalyzed reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.
However, the application of these reactions to sterically hindered primary alkyl halides such as this compound can be challenging. The bulky bicyclic framework can impede the oxidative addition of the C-I bond to the palladium(0) center, which is a crucial step in the catalytic cycle. Furthermore, for some coupling reactions, the presence of β-hydrogens can lead to competitive β-hydride elimination, although this is less of a concern for a neopentyl-like substrate where the β-carbon is quaternary.
While specific examples of palladium-catalyzed cross-coupling reactions with this compound are not prevalent in the reviewed literature, the successful coupling of other sterically demanding primary alkyl iodides provides a strong indication of feasibility. The choice of an appropriate catalyst system, particularly the ligand on the palladium center, is critical for achieving high efficiency and selectivity.
| Reaction Type | Coupling Partner | Potential Product | Key Challenge |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | 1-(Arylmethyl)-2-oxabicyclo[2.2.2]octane | Slow oxidative addition |
| Heck Coupling | Alkene | 1-(Allylmethyl)-2-oxabicyclo[2.2.2]octane | Regioselectivity |
| Sonogashira Coupling | Terminal alkyne | 1-(Propargylmethyl)-2-oxabicyclo[2.2.2]octane | Homocoupling of alkyne |
| Buchwald-Hartwig Amination | Amine | 1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane | Catalyst deactivation |
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
The success of palladium-catalyzed cross-coupling reactions with challenging substrates like this compound hinges on the rational design and development of the catalyst system. The primary focus of catalyst development in this area has been on the synthesis of sophisticated phosphine ligands that can enhance the reactivity of the palladium center.
For sterically hindered alkyl halides, bulky and electron-rich phosphine ligands are generally required. nih.govnih.gov These ligands promote the oxidative addition step by stabilizing the resulting palladium(II) intermediate and accelerate the reductive elimination step to release the final product. Prominent examples of such ligands include the biarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos) and trialkylphosphines with large cone angles (e.g., tri-tert-butylphosphine). sigmaaldrich.com The use of N-heterocyclic carbenes (NHCs) as ligands has also emerged as a powerful strategy for activating less reactive substrates.
The development of catalysts for the coupling of neopentyl-like halides is particularly relevant. These substrates, which have a quaternary carbon in the β-position, are unable to undergo β-hydride elimination, but their steric bulk presents a significant hurdle for oxidative addition. Ligands that are both highly donating and have a large steric footprint have been shown to be effective in these cases. researchgate.net
Future catalyst development for the efficient cross-coupling of this compound will likely focus on:
Ligand Design: The synthesis of new, even more sterically demanding and electron-rich phosphine and NHC ligands to facilitate the oxidative addition step.
Palladium Precatalysts: The use of well-defined palladium precatalysts that are more readily activated to the catalytically active Pd(0) species.
Reaction Conditions: Optimization of solvent, base, and temperature to improve reaction rates and suppress side reactions.
By leveraging these advances in catalyst design, the full potential of this compound as a versatile building block in organic synthesis can be realized.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Iodomethyl 2 Oxabicyclo 2.2.2 Octane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of organic molecules in solution. For the 2-oxabicyclo[2.2.2]octane system, NMR provides critical insights into the rigid, strained ring structure and the stereochemical arrangement of its substituents.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule. While specific experimental data for the parent 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane is not extensively published, data from closely related derivatives, such as Ethyl this compound-4-carboxylate, provide a clear picture of the expected spectral features.
In the ¹H NMR spectrum, the protons of the bicyclic core typically appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The protons on the carbon adjacent to the ether oxygen (C3 and C5) are shifted downfield (δ ~3.5-4.0 ppm) due to the oxygen's deshielding effect. The iodomethyl (-CH₂I) protons are particularly characteristic, appearing as a singlet or AB quartet further downfield (δ ~3.2 ppm) due to the electron-withdrawing effect of the iodine atom.
The ¹³C NMR spectrum provides complementary information. The quaternary bridgehead carbon bonded to the oxygen and the iodomethyl group (C1) appears significantly downfield. The carbons of the bicyclic skeleton resonate in the range of δ 20-40 ppm, while the carbons bonded to the ether oxygen (C3, C5, and the bridgehead C6) are found at lower field (δ ~70 ppm). The iodomethyl carbon signal is typically observed at a very high field (upfield, δ < 10 ppm) due to the heavy atom effect of iodine.
A thesis from the Technical University of Denmark provides detailed NMR data for Ethyl this compound-4-carboxylate, which serves as an excellent model. dtu.dk
Table 1: NMR Spectroscopic Data for Ethyl this compound-4-carboxylate in CDCl₃ dtu.dk
| Type | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹H NMR (600 MHz) | 4.12 (q, J = 7.1 Hz, 2H) | -OCH₂CH₃ |
| ¹H NMR (600 MHz) | 4.01 – 3.99 (m, 2H) | -OCH₂- (ring) |
| ¹H NMR (600 MHz) | 3.16 (s, 2H) | -CH₂I |
| ¹H NMR (600 MHz) | 2.03 – 1.93 (m, 6H) | Cyclohexane (B81311) ring CH₂ |
| ¹H NMR (600 MHz) | 1.79 – 1.73 (m, 2H) | Cyclohexane ring CH₂ |
| ¹H NMR (600 MHz) | 1.24 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ |
| ¹³C NMR (151 MHz) | 174.5 | C=O |
| ¹³C NMR (151 MHz) | 70.4, 69.5 | Bridgehead C, -OCH₂- (ring) |
| ¹³C NMR (151 MHz) | 60.8 | -OCH₂CH₃ |
| ¹³C NMR (151 MHz) | 39.5 | Bridgehead C |
| ¹³C NMR (151 MHz) | 30.3, 27.6 | Cyclohexane ring CH₂ |
| ¹³C NMR (151 MHz) | 15.7 | -CH₂I |
| ¹³C NMR (151 MHz) | 14.2 | -OCH₂CH₃ |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the 2-oxabicyclo[2.2.2]octane core, COSY would show correlations between adjacent protons on the cyclohexane rings, helping to trace the connectivity through the saturated system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom, simplifying the complex aliphatic region of the spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (like C1 and C4 in the parent structure) by observing their correlations to nearby protons. For instance, the protons of the iodomethyl group would show an HMBC correlation to the bridgehead carbon C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry and conformation of the rigid bicyclic system. NOESY correlations would help to confirm the relative orientation of substituents on the ring system.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+K]⁺) with minimal fragmentation. This allows for the precise determination of the molecular weight. For this compound (C₈H₁₃IO, Monoisotopic Mass: 252.0011 Da), ESI-MS would be expected to show ions corresponding to these adducts. uni.lu
Table 2: Predicted ESI-MS Adducts for this compound uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 253.0084 |
| [M+Na]⁺ | 274.9903 |
| [M+K]⁺ | 290.9643 |
| [M+NH₄]⁺ | 270.0349 |
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the [M+H]⁺ ion) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely include:
Loss of Iodine: Cleavage of the weak C-I bond to lose an iodine radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da).
Ring Cleavage: Fragmentation of the bicyclic ether system. Ethers can fragment via α-cleavage (adjacent to the oxygen) or through more complex ring-opening mechanisms, often involving retro-Diels-Alder type pathways characteristic of bicyclic systems. youtube.com
Analysis of these fragmentation patterns allows chemists to piece together the molecular structure and confirm the presence of the iodomethyl group and the 2-oxabicyclo[2.2.2]octane core.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR provides structural information in solution and MS in the gas phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry of a crystalline compound. The key synthesis step for many 2-oxabicyclo[2.2.2]octane derivatives is an iodocyclization reaction, which generates the core structure. researchgate.net X-ray crystallographic analysis of these iodinated products provides definitive proof of the bicyclic structure's formation and its conformation.
Research by Levterov et al. has presented the X-ray crystal structures of several functionalized this compound derivatives. researchgate.netresearchgate.net These structures unequivocally confirm:
The presence of the rigid bicyclo[2.2.2]octane cage.
The boat-like conformation of the six-membered rings within the bicyclic system.
The precise bond lengths and angles, including the C-O and C-I bonds.
The relative stereochemistry of all substituents on the scaffold.
This technique is particularly powerful because it provides a static, detailed snapshot of the molecule, which can then be used to rationalize the dynamic behavior observed in solution by NMR and the fragmentation patterns seen in mass spectrometry. The crystallographic data serves as the ultimate reference for the structural characterization of these complex molecules. researchgate.net
Crystallographic Studies of Co-crystals and Solvates
While specific crystallographic data for co-crystals or solvates of this compound are not extensively detailed in the available literature, structural analyses of closely related derivatives of the 2-oxabicyclo[2.2.2]octane core have been performed. researchgate.netnih.gov These studies reveal that the geometric properties of the 2-oxabicyclo[2.2.2]octane scaffold are remarkably similar to those of a para-substituted phenyl ring, making it an effective bioisostere. researchgate.netnih.gov
X-ray analysis of various functionalized 2-oxabicyclo[2.2.2]octanes, including iodo-substituted compounds, has confirmed their rigid cage-like structure. researchgate.netnih.govresearchgate.net The presence of the iodine atom allows for the formation of halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophile. nih.govacs.org This interaction can be crucial in directing the crystal packing and forming specific supramolecular architectures in co-crystals.
Analysis of X-ray data from iodo-containing derivatives provides key geometric parameters that define the spatial arrangement of substituents on the bicyclic core. researchgate.netnih.gov These parameters are critical for designing molecules with specific three-dimensional shapes for applications in medicinal chemistry. researchgate.netnih.gov
| Geometric Parameter | Description | Significance in Crystallography |
|---|---|---|
| Bond Length (e.g., C-I, C-O) | The distance between the nuclei of two bonded atoms. | Confirms covalent structure and can indicate bond strength. |
| Bond Angle (e.g., C-C-C) | The angle formed between three connected atoms. | Defines the molecule's local geometry and conformational strain. |
| Torsion Angle | The angle between planes through two sets of three atoms. | Describes the conformation of the molecule and the 3D arrangement of its parts. |
| Intermolecular Distances | Distances between atoms of adjacent molecules in the crystal lattice. | Indicates non-covalent interactions like halogen bonds, hydrogen bonds, and van der Waals forces. ugr.esacs.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and obtaining a unique "fingerprint" of a molecule's structure. These techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the stiffness of the bonds connecting them.
For this compound, the vibrational spectrum is characterized by modes originating from the bicyclic ether framework and the iodomethyl substituent. Theoretical and experimental studies on the parent 2-oxabicyclo[2.2.2]octane and related structures like eucalyptol provide a basis for assigning the observed spectral bands. humanjournals.comresearchgate.net
The key vibrational modes for the 2-oxabicyclo[2.2.2]octane core include:
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups within the saturated bicyclic system.
C-O-C Stretching: The ether linkage gives rise to strong asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1050-1250 cm⁻¹ region of the IR spectrum. These are often prominent peaks that are highly characteristic of the oxabicyclo core.
CH₂ Bending/Scissoring: Vibrations corresponding to the bending of the CH₂ groups typically appear around 1450-1470 cm⁻¹.
The iodomethyl (-CH₂I) group introduces its own characteristic vibrations:
CH₂ Bending/Wagging: Additional bending and wagging modes from the iodomethyl group's methylene unit appear in the fingerprint region.
C-I Stretching: The carbon-iodine stretching vibration is a key marker for this compound. Due to the heavy mass of the iodine atom, this mode occurs at low frequencies, typically in the range of 500-600 cm⁻¹. This band is often more prominent in the Raman spectrum than in the IR spectrum.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| C-H Stretch | 2850 - 3000 | -CH₂- and -CH- groups of the bicyclic frame |
| CH₂ Bend (Scissoring) | 1450 - 1470 | -CH₂- groups |
| C-O-C Asymmetric Stretch | 1050 - 1250 | Ether linkage of the oxabicyclo core |
| C-I Stretch | 500 - 600 | Iodomethyl group |
Computational and Theoretical Studies on 1 Iodomethyl 2 Oxabicyclo 2.2.2 Octane
Reaction Mechanism Predictions and Transition State Characterization via Computational Methods
Calculation of Activation Energies and Reaction Rate Constants
The formation of the 2-oxabicyclo[2.2.2]octane core, including the specific derivative 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane, often proceeds via an iodocyclization reaction. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions. By modeling the reaction profile, the activation energies (Ea) for key steps can be calculated, which in turn allows for the estimation of reaction rate constants.
For a typical iodocyclization leading to a bridged system like this compound, the reaction would involve the attack of an oxygen atom onto an activated alkene, with the iodine atom acting as an electrophile. The transition state for this cyclization is a critical point on the potential energy surface, and its energy relative to the ground state of the reactants determines the activation barrier.
A hypothetical reaction coordinate for the formation of this compound is presented below. The activation energy for the key cyclization step would be a primary focus of such a computational study.
| Reaction Step | Reactants | Transition State | Products | Hypothetical Activation Energy (Ea) |
| Iodocyclization | Cyclohexane-containing alkenyl alcohol + I2 | Halonium ion intermediate | This compound | 15-25 kcal/mol |
Note: The activation energy provided is a hypothetical value based on similar reported reactions and would require specific DFT calculations for validation.
Solvent Effects in Computational Mechanistic Studies
The choice of solvent can significantly influence the rate and selectivity of a reaction. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged intermediates, such as the iodonium (B1229267) ion in the iodocyclization to form this compound, solvent polarity is expected to play a crucial role.
Computational studies on iodocyclization reactions have shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. acs.orgnih.govnih.gov For example, the synthesis of related 2-oxabicyclo[2.2.2]octane derivatives is often carried out in polar aprotic solvents like acetonitrile. nih.gov A computational study would likely investigate a range of solvents to predict the optimal conditions for the synthesis of this compound.
The table below illustrates the hypothetical effect of different solvents on the activation energy of the iodocyclization reaction, as would be predicted by computational models.
| Solvent | Dielectric Constant (ε) | Predicted Effect on Activation Energy |
| Acetonitrile | 37.5 | Significant stabilization of the transition state, lowering Ea |
| Dichloromethane | 8.9 | Moderate stabilization of the transition state |
| Tetrahydrofuran | 7.5 | Mild stabilization of the transition state |
| Toluene | 2.4 | Minimal stabilization of the transition state, higher Ea |
Spectroscopic Property Prediction and Validation through Computational Approaches
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be used to validate experimentally obtained data or to aid in the identification of unknown compounds.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. nih.govidc-online.com These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule.
While experimental NMR data for this compound is not widely published, data for a closely related derivative, ethyl this compound-4-carboxylate, is available. dtu.dk A computational study of this derivative would involve geometry optimization followed by the calculation of NMR parameters. The predicted values could then be compared to the experimental data to assess the accuracy of the computational method.
Below is a table comparing the experimental ¹H and ¹³C NMR chemical shifts for ethyl this compound-4-carboxylate with hypothetical predicted values from a DFT calculation.
¹H NMR Data
| Protons | Experimental Shift (ppm) dtu.dk | Hypothetical Predicted Shift (ppm) |
| -CH₂I | 3.16 (s) | 3.10 |
| -OCH₂- (ring) | 4.01-3.99 (m) | 3.95 |
| -COOCH₂CH₃ | 4.12 (q) | 4.08 |
| Ring protons | 2.03-1.93 (m), 1.79-1.73 (m) | 2.00-1.70 |
| -COOCH₂CH₃ | 1.24 (t) | 1.20 |
¹³C NMR Data
| Carbon | Experimental Shift (ppm) dtu.dk | Hypothetical Predicted Shift (ppm) |
| C=O | 174.5 | 174.0 |
| C-O (bridgehead) | 70.4 | 70.0 |
| -OCH₂- (ring) | 69.5 | 69.0 |
| -COOCH₂CH₃ | 60.8 | 60.5 |
| C (bridgehead) | 39.5 | 39.0 |
| Ring carbons | 30.3, 27.6 | 30.0, 27.5 |
| -CH₂I | 15.7 | 15.5 |
| -COOCH₂CH₃ | 14.2 | 14.0 |
Vibrational Frequency Calculations
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations are typically performed after a geometry optimization to ensure the molecule is at a minimum on the potential energy surface.
For this compound, a computational vibrational analysis would predict the frequencies of key stretching and bending modes. These would include the C-H stretches of the bicyclic framework, the C-O-C stretches of the ether linkage, and the C-I stretch of the iodomethyl group. Comparing the predicted spectrum with an experimental one would aid in the structural confirmation of the molecule.
The following table presents a selection of key vibrational modes for this compound and their hypothetically calculated frequencies.
| Vibrational Mode | Functional Group | Hypothetical Calculated Frequency (cm⁻¹) |
| C-H stretch (alkane) | -CH₂-, -CH- | 2850-2960 |
| C-O stretch (ether) | C-O-C | 1050-1150 |
| C-I stretch | -CH₂I | 500-600 |
| CH₂ bend | -CH₂- | 1450-1470 |
Applications of 1 Iodomethyl 2 Oxabicyclo 2.2.2 Octane in Advanced Materials Science and Synthetic Methodologies
Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane serves as a pivotal intermediate in the construction of complex organic molecules, largely due to the strategic importance of its core structure and the chemical versatility of its functional group. The key synthesis step for the 2-oxabicyclo[2.2.2]octane core is frequently an iodocyclization of a corresponding cyclohexane-containing alkenyl alcohol, directly yielding iodo-substituted intermediates like the title compound. nih.govresearchgate.netenamine.net This accessibility makes it a practical starting point for more elaborate molecular architectures.
The utility of this compound is significantly enhanced by the reactivity of the carbon-iodine bond. The iodomethyl group can be readily converted into a wide array of other functional groups through various organic transformations. nih.gov This versatility allows chemists to introduce diverse functionalities and build molecular complexity from a common precursor.
Table 1: Representative Chemical Transformations of the Iodomethyl Group
| Reactant(s) | Resulting Functional Group | Reaction Type | Reference |
|---|---|---|---|
| LiAlH₄ (Lithium aluminum hydride) | Alcohol (-CH₂OH) | Reduction | nih.gov |
| Potassium acetate (B1210297) followed by hydrolysis | Alcohol (-CH₂OH) | Substitution/Hydrolysis | nih.gov |
| Sodium azide (B81097) followed by reduction | Amine (-CH₂NH₂) | Substitution/Reduction | nih.gov |
| LiBr (Lithium bromide) after O-Mesylation of the corresponding alcohol | Bromide (-CH₂Br) | Substitution | nih.gov |
| Swern oxidation of the corresponding alcohol | Aldehyde (-CHO) | Oxidation | nih.gov |
| Oxidation of the corresponding alcohol | Carboxylic Acid (-COOH) | Oxidation | |
| 4-Bromothiophenol | Sulfide (-CH₂S-Ar) | Substitution (Alkylation) | nih.gov |
The 2-oxabicyclo[2.2.2]octane framework is increasingly recognized as a superior saturated bioisostere for the para-substituted phenyl ring. researchgate.netthieme-connect.com Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. Replacing flat, aromatic phenyl rings with three-dimensional, saturated scaffolds like 2-oxabicyclo[2.2.2]octane can lead to significant improvements in a drug candidate's physicochemical properties. nih.govresearchgate.net
Research has shown that the geometric parameters of the 2-oxabicyclo[2.2.2]octane core closely mimic those of a para-substituted phenyl ring, making it an ideal replacement. nih.gov Starting from this compound and its derivatives, chemists can synthesize bifunctional linkers and advanced scaffolds designed for incorporation into bioactive compounds. nih.govresearchgate.net These scaffolds provide multiple "exit vectors," or points for further chemical modification, enabling the exploration of chemical space around a core structure. researchgate.net
The development of novel chemical entities with improved therapeutic profiles is a central goal of medicinal chemistry. The 2-oxabicyclo[2.2.2]octane scaffold, derived from intermediates like this compound, has been successfully incorporated into analogues of complex, bioactive molecules to enhance their properties. nih.govresearchgate.net
A prominent example is its use in modifying the anticancer drug Imatinib. nih.govresearchgate.netenamine.net By replacing a central phenyl ring in Imatinib with the 2-oxabicyclo[2.2.2]octane core, researchers achieved notable improvements in key drug-like properties. The resulting analogue demonstrated increased water solubility, enhanced metabolic stability in human liver microsomes, and reduced lipophilicity. nih.govresearchgate.net Specifically, the metabolic half-life of the analogue increased by nearly 50% compared to the parent drug. nih.gov Similarly, this scaffold was incorporated into analogues of the anticancer agent Vorinostat (SAHA), resulting in a new bioactive compound. nih.govresearchgate.netenamine.net These examples underscore the value of the 2-oxabicyclo[2.2.2]octane framework in synthesizing complex and therapeutically relevant molecules.
Utilization in Polymer Chemistry and Functional Material Development
The unique and rigid structure of this compound makes it a candidate for the development of novel polymers and functional materials. Chemical suppliers categorize the compound and its derivatives as relevant to polymer science and as material building blocks. bldpharm.com
While the saturated core of this compound prevents it from undergoing ring-opening metathesis polymerization (ROMP), its iodomethyl group presents significant potential for initiating other types of polymerization. Specifically, the carbon-iodine bond is a well-known functional group for initiating controlled radical polymerization techniques.
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers, and it is typically initiated by halogenated compounds. sigmaaldrich.com The iodomethyl group in this compound can serve as an ideal initiation site for ATRP. By initiating polymerization from this rigid bicyclic core, it is possible to synthesize star polymers or polymers with a complex, three-dimensional central nucleus, which could impart unique thermal and morphological properties to the resulting material.
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The defined structure of the 2-oxabicyclo[2.2.2]octane core makes it an attractive component for designing ordered molecular assemblies. nih.gov
Studies on the closely related oxabicyclo[2.2.2]octene systems have revealed that this framework participates in forming diverse supramolecular patterns through various C–H···O and C–H···π interactions. uni-lj.simdpi.comresearchgate.net Centrosymmetric hydrogen bonding was identified as a predominant motif in the crystal structures of these compounds. uni-lj.simdpi.com This inherent ability to direct intermolecular organization suggests that functionalized 2-oxabicyclo[2.2.2]octane units can be incorporated into larger, well-ordered supramolecular structures, such as molecular crystals or liquid crystals.
Applications in Catalyst Design and Ligand Synthesis
The design of ligands for transition metal catalysis often relies on the use of rigid molecular backbones that can precisely control the geometry and electronic properties of the resulting metal complex. The 2-oxabicyclo[2.2.2]octane scaffold possesses the requisite rigidity and well-defined stereochemistry to be an excellent platform for developing novel ligands.
The this compound molecule is a particularly useful starting point for ligand synthesis. The iodomethyl group serves as a versatile chemical handle that can be transformed into common coordinating groups, such as phosphines, amines, or thiols, via nucleophilic substitution reactions. By attaching such ligating groups to the rigid bicyclic frame, chemists can create a sterically defined pocket around a metal center. This can influence the selectivity and activity of the catalyst in a predictable manner, making this scaffold a promising, though not yet widely explored, platform for the development of new catalysts for asymmetric synthesis and other challenging chemical transformations.
Chiral Ligand Precursor for Asymmetric Catalysis
The bicyclo[2.2.2]octane framework is a structurally rigid and sterically defined scaffold that is highly valuable in the design of chiral ligands for asymmetric catalysis. lu.se The defined spatial arrangement of substituents on this core allows for the creation of a precise chiral environment around a metal center, which is crucial for inducing enantioselectivity in chemical reactions.
This compound serves as a key precursor in the synthesis of such ligands. The iodomethyl group functions as a highly reactive handle for introducing catalytically relevant functionalities. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward attachment of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, to the chiral bicyclic scaffold.
For instance, reaction with a lithium phosphide (B1233454) (LiPR₂) or a secondary amine (R₂NH) would displace the iodide to form a new carbon-phosphorus or carbon-nitrogen bond, respectively. The resulting molecule, now bearing a coordinating atom, can act as a ligand for transition metals (e.g., rhodium, palladium, ruthenium) used in asymmetric hydrogenation, C-H activation, or cross-coupling reactions. bohrium.comnih.gov The inherent chirality of the substituted 2-oxabicyclo[2.2.2]octane backbone dictates the stereochemical outcome of the catalyzed reaction, guiding the formation of one enantiomer of the product over the other. acs.orgsigmaaldrich.com
Immobilization Strategies for Heterogeneous Catalysis
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and lead to product contamination. Immobilizing the molecular catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily recovered by simple filtration. rsc.orgnih.gov this compound is an ideal starting material for such immobilization strategies. rsc.org
The reactive iodomethyl group can be used to covalently anchor the bicyclic scaffold—and any catalytically active complex derived from it—onto a solid support material. nsf.govbohrium.com Common supports include silica, alumina, or polymer resins that have been functionalized with nucleophilic groups (e.g., hydroxyl, amino, or thiol groups).
The immobilization process typically involves a nucleophilic substitution reaction where a group on the support's surface displaces the iodide from the this compound derivative. This creates a stable, covalent link between the catalytically active species and the solid support. The resulting heterogeneous catalyst retains the chiral environment of the molecular catalyst while gaining the practical advantages of easy separation and potential for recycling, contributing to more sustainable and economical chemical processes. researchgate.net
Exploitation in Radiochemistry for Research Probes and Labeling (Strictly Non-Clinical)
In radiochemistry, the introduction of a radionuclide into a molecule creates a radiotracer that can be detected and quantified by sensitive imaging techniques. The unique properties of this compound make it a valuable precursor for creating such probes for non-clinical research.
Precursor for Radioiodination (e.g., I-123, I-124, I-125)
This compound is an excellent precursor for radioiodination, a process where a non-radioactive iodine atom is replaced with a radioactive isotope of iodine. nih.gov Several iodine isotopes are commonly used in research due to their distinct decay properties, which are suitable for different detection methods. mdpi.com
| Isotope | Half-life | Decay Mode | Primary Emissions (Energy) | Primary Research Application |
| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | Gamma (159 keV) | SPECT Imaging |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (β+) & EC | Positron (β+), Gamma | PET Imaging |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Gamma (35 keV) | In Vitro Assays, Autoradiography |
The radioiodination of this compound can be achieved through an isotopic exchange reaction. uni-muenchen.de In this process, the compound is treated with a radioactive iodide salt, such as sodium iodide ([¹²³I]NaI, [¹²⁴I]NaI, or [¹²⁵I]NaI). The radioactive iodide anion acts as a nucleophile, displacing the non-radioactive iodide from the molecule. This reaction is often facilitated by heat or microwave irradiation and provides a direct route to the radiolabeled version of the parent compound with high efficiency.
Development of Non-Therapeutic Radiotracers for In Vitro or Ex Vivo Research
Once radiolabeled with an isotope like ¹²⁵I, this compound becomes a powerful tool for non-clinical research, particularly for in vitro and ex vivo studies. nih.govmoravek.com The 2-oxabicyclo[2.2.2]octane core has been identified as a saturated bioisostere of the phenyl ring, meaning it can mimic the size and geometry of a phenyl group while offering different physicochemical properties like improved solubility and metabolic stability. exlibrisgroup.comnih.govnih.govresearchgate.net
This bioisosteric relationship allows the radiolabeled compound to be used as a probe in early-stage drug discovery. prismbiolab.com For example, if a drug candidate contains a phenyl ring that is critical for binding to a biological target (like a receptor or enzyme), a version of the drug where the phenyl ring is replaced by the radiolabeled 2-oxabicyclo[2.2.2]octane scaffold can be synthesized.
This resulting radiotracer can then be used in:
In Vitro Radioligand Binding Assays: These experiments use the radiotracer to quantify its interaction with a target receptor in cell or membrane preparations. oncodesign-services.comnih.govrevvity.com By competing the radiotracer with non-radiolabeled drug candidates, researchers can determine the binding affinities (e.g., Kᵢ values) of the new compounds.
Ex Vivo Autoradiography: In this technique, tissue sections from a research animal that has been administered a drug are incubated with the radiotracer. nih.gov The binding of the radiotracer to specific regions of the tissue can be visualized, providing information about the distribution of the target receptor and whether the administered drug has occupied those sites. helsinki.fi
These non-clinical research applications are crucial for understanding the pharmacodynamics of new chemical entities without the need for in vivo studies in humans. acs.org
Future Directions and Emerging Research Avenues for 1 Iodomethyl 2 Oxabicyclo 2.2.2 Octane
Exploration of Novel Reaction Pathways and Reactivity Patterns
The future exploration of 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane will undoubtedly focus on unlocking new reaction pathways, particularly those that leverage the unique interplay between the iodomethyl group and the bicyclic ether core. The C-I bond is a versatile functional handle, ripe for a variety of transformations.
Initial research has demonstrated the susceptibility of the iodomethyl group to nucleophilic substitution . For instance, derivatives such as ethyl this compound-4-carboxylate have been shown to react with cesium acetate (B1210297) to yield the corresponding acetoxymethyl derivative dtu.dk. Future work could expand this to a broader range of nucleophiles, including amines, thiols, and azides, to generate a library of novel derivatives with diverse functionalities.
Beyond simple substitution, the iodomethyl group is a gateway to other important transformations:
Oxidation: The iodomethyl group can be oxidized to the corresponding alcohol or carboxylic acid, providing entry into ester and amide derivatives .
Reduction: The iodine atom can be selectively removed via reduction to install a methyl group, offering a means to fine-tune steric bulk and lipophilicity .
Cross-Coupling Reactions: Nickel-mediated cross-coupling of related iodinated 2-oxabicyclo[2.2.2]octanes with Grignard reagents has been successful, suggesting that the iodomethyl group could participate in similar carbon-carbon bond-forming reactions nih.gov. This opens avenues for attaching aryl, alkyl, and other organic fragments.
A key area for future investigation will be the influence of the rigid bicyclic framework on the reactivity of the iodomethyl group and adjacent atoms. The fixed spatial orientation of the substituent may lead to unexpected stereoelectronic effects, potentially enabling regioselective and stereoselective reactions that are not possible with more flexible acyclic analogues.
Development of Asymmetric Transformations Mediated by the Bicyclic Framework
The inherent chirality and conformational rigidity of the 2-oxabicyclo[2.2.2]octane skeleton make it an attractive scaffold for asymmetric synthesis. While this specific compound is achiral, its derivatives can be resolved or synthesized in enantiomerically pure forms, serving as valuable chiral building blocks or auxiliaries.
One promising avenue is the use of chiral derivatives of the bicyclo[2.2.2]octane framework as ligands in asymmetric catalysis. For example, enantiopure cis-2,5-diaminobicyclo[2.2.2]octane has been successfully used to create "salen" ligands for metal complexes that catalyze asymmetric cyclopropanation and Henry reactions with excellent efficiency nih.gov. This precedent strongly supports the future development of chiral ligands derived from this compound. The iodomethyl group could serve as an anchor point for attaching coordinating moieties, with the rigid backbone providing a well-defined chiral environment to control the stereochemical outcome of reactions.
The strategy of using a chiral auxiliary —a chiral molecular unit temporarily incorporated into an achiral substrate to direct the stereochemistry of a reaction—is another key area for exploration ankara.edu.tracademie-sciences.fr. Enantiomerically pure derivatives of this compound could be attached to a prochiral molecule. The steric bulk and fixed orientation of the bicyclic framework would then block one face of the substrate, forcing a reagent to attack from the opposite face, thus inducing asymmetry in the product ankara.edu.tr. After the desired transformation, the auxiliary can be cleaved and recovered.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from traditional batch processes to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control mt.com. The synthesis of this compound and its derivatives is well-suited for adaptation to these modern platforms.
The key synthetic step, an iodocyclization reaction, often involves the use of molecular iodine and can be exothermic nih.govdtu.dk. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat management, mitigating the risks associated with thermal runaways that can occur in large-scale batch reactions mt.com. Furthermore, precise control over residence time and stoichiometry in a flow system can lead to improved yields and reduced byproduct formation.
Automated synthesis platforms, which integrate robotic handling of reagents with software-controlled reaction sequences, could be employed to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery programs. The modular nature of both the synthesis of the core structure and the subsequent functionalization of the iodomethyl group lends itself to automated workflows.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of the reaction mechanisms, kinetics, and the potential formation of transient intermediates in the synthesis and transformations of this compound can be achieved through the application of advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of a reaction as it proceeds, without the need for sampling and offline analysis.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could be particularly valuable. For example, during the iodocyclization reaction to form the bicyclic ether, in-situ spectroscopy could track the consumption of the starting alkenyl alcohol and the appearance of the C-O and C-I bonds of the product. This data would enable precise determination of reaction endpoints, optimization of reaction conditions, and potentially the identification of short-lived intermediates. Similarly, when performing nucleophilic substitutions on the iodomethyl group, these techniques can monitor the disappearance of the C-I stretching vibration and the appearance of new functional group signals, providing valuable kinetic data.
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and gaining deeper mechanistic insights. Density Functional Theory (DFT) calculations, for instance, can provide valuable information about the structure, stability, and electronic properties of this compound and its derivatives rsc.org.
Future research will likely leverage computational modeling in several key areas:
Predicting Reactivity: DFT calculations can be used to model transition states and reaction energy profiles for proposed novel reactions. This can help to predict the feasibility of a reaction and guide the selection of optimal reaction conditions before extensive experimental work is undertaken.
Understanding Stereoselectivity: In the context of asymmetric transformations, computational models can elucidate the non-covalent interactions between a chiral catalyst or auxiliary derived from the bicyclic framework and the substrate, explaining the origins of stereochemical control ankara.edu.tr.
Interpreting Spectroscopic Data: Computational methods can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates and products, aiding in the interpretation of experimental data from in situ monitoring.
Molecular Design: The geometric and physicochemical properties of the 2-oxabicyclo[2.2.2]octane core have been compared to the para-substituted phenyl ring using crystallographic data and calculations, highlighting its potential as a bioisostere nih.gov. Computational tools can be used to design novel derivatives with tailored properties (e.g., solubility, metabolic stability, receptor binding affinity) for applications in medicinal chemistry nih.gov.
By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, researchers can significantly streamline the exploration and development of this promising chemical entity.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane?
The synthesis typically involves iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature, iodine stoichiometry) to achieve high regioselectivity and yield. Post-reaction purification via column chromatography or recrystallization ensures structural integrity. For example, this method has been applied to generate bicyclic cores in drug analogs like Imatinib derivatives . Derivatives with iodomethyl groups (e.g., ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate) are synthesized by further functionalization of the core structure .
Q. How does the 2-oxabicyclo[2.2.2]octane core influence the physicochemical properties of pharmaceuticals compared to phenyl rings?
Replacing phenyl rings with 2-oxabicyclo[2.2.2]octane reduces lipophilicity (lower LogD) and improves water solubility and metabolic stability due to its saturated, non-aromatic structure. For instance, in Imatinib analogs, this substitution decreased LogD by 0.5–1.0 units and increased aqueous solubility by ~2-fold. However, steric and electronic differences may disrupt π-π interactions critical for target binding, necessitating compensatory structural adjustments .
Q. What are the primary applications of 2-oxabicyclo[2.2.2]octane derivatives in medicinal chemistry?
These derivatives serve as phenyl bioisosteres to enhance drug-like properties. Applications include:
- Imatinib analogs : Improved solubility but abolished kinase inhibition due to altered binding pocket interactions .
- Vorinostat analogs : Retained histone deacetylase (HDAC) inhibition with comparable cellular activity to the parent drug, highlighting context-dependent bioisosteric compatibility .
- Polymer precursors : The bicyclic core has been polymerized for materials science applications .
Q. What are the key safety considerations when handling this compound in laboratory settings?
While specific safety data for this compound is limited, related bicyclic iodides require precautions against acute toxicity (oral, dermal) and respiratory irritation . Use fume hoods, nitrile gloves, and eye protection. Waste disposal should follow protocols for halogenated organics. Refer to analogous compounds (e.g., bicyclo[2.2.2]octane derivatives) for hazard classification guidance .
Advanced Research Questions
Q. When replacing phenyl rings with 2-oxabicyclo[2.2.2]octane in drug candidates, how can researchers design experiments to balance improved solubility with retained biological activity?
- Step 1 : Perform computational docking to assess steric/electronic compatibility with the target binding site.
- Step 2 : Synthesize analogs and compare LogD, solubility, and metabolic stability via HPLC or shake-flask assays.
- Step 3 : Conduct structure-activity relationship (SAR) studies using biophysical assays (e.g., SPR, ITC) to quantify binding affinity changes.
- Case Study : Vorinostat’s bioisostere retained activity due to preserved hydrogen-bonding motifs, whereas Imatinib’s analog lost kinase inhibition due to disrupted π-stacking .
Q. How can contradictory data on biological activity (e.g., loss in Imatinib vs. retention in Vorinostat analogs) be analyzed to inform future bioisostere applications?
Contradictions arise from differences in target binding mechanisms . For example:
- Imatinib : Relies on aromatic interactions with the kinase ATP pocket; replacing phenyl with the bicyclic core disrupts these interactions.
- Vorinostat : Binds HDAC via a zinc-chelating hydroxamate group, where the bicyclic core’s hydrophobicity and rigidity do not interfere. Researchers should prioritize targets where binding is less dependent on aromaticity and more on steric fit or hydrogen bonding .
Q. What computational modeling approaches are recommended to predict the bioisosteric compatibility of 2-oxabicyclo[2.2.2]octane in target binding sites?
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility and stability of the core in binding pockets.
- Density Functional Theory (DFT) : Compare electronic properties (e.g., dipole moments, HOMO/LUMO) with phenyl rings.
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between bioisosteres and parent compounds. These methods were validated in studies showing that Vorinostat’s bioisostere maintains favorable binding energy despite reduced aromaticity .
Q. What strategies can be employed to optimize the metabolic stability of 2-oxabicyclo[2.2.2]octane-containing compounds without compromising target engagement?
- Introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated oxidation.
- Modify substituent positions to shield labile regions (e.g., iodomethyl groups) from enzymatic attack.
- Use deuterium labeling at metabolically vulnerable sites to slow degradation. For example, methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate derivatives exhibit enhanced stability due to steric hindrance around the ester group .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound derivatives?
- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., H/C NMR for bicyclic protons and iodomethyl signals).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns (e.g., iodine’s distinct isotopic signature).
- X-ray Crystallography : Resolve stereochemical ambiguities in complex derivatives .
Q. How does the introduction of an iodomethyl group affect the reactivity of the 2-oxabicyclo[2.2.2]octane scaffold?
The iodomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution (e.g., Suzuki coupling, SN2 reactions). Its electron-withdrawing nature slightly polarizes the bicyclic core, enhancing reactivity toward electrophiles. For instance, iodomethyl derivatives are precursors to carboxylates, amines, or fluorinated analogs used in targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
